molecular formula C16H18N4O4S B2379615 7,8-DIMETHOXY-2-{[(OXOLAN-2-YL)METHYL]AMINO}-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE CAS No. 1021223-46-0

7,8-DIMETHOXY-2-{[(OXOLAN-2-YL)METHYL]AMINO}-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE

Cat. No.: B2379615
CAS No.: 1021223-46-0
M. Wt: 362.4
InChI Key: MLHLBCZTPXRIDC-UHFFFAOYSA-N
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Description

7,8-DIMETHOXY-2-{[(OXOLAN-2-YL)METHYL]AMINO}-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a thiadiazoloquinazolinone core, methoxy groups, and a tetrahydrofuranylmethylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHOXY-2-{[(OXOLAN-2-YL)METHYL]AMINO}-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiadiazole ring. The methoxy groups are then added through methylation reactions, and finally, the tetrahydrofuranylmethylamino group is introduced via nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHOXY-2-{[(OXOLAN-2-YL)METHYL]AMINO}-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the thiadiazole ring or the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7,8-DIMETHOXY-2-{[(OXOLAN-2-YL)METHYL]AMINO}-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-DIMETHOXY-2-{[(OXOLAN-2-YL)METHYL]AMINO}-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
  • 7,8-DIMETHOXY-2-{[(OXOLAN-2-YL)METHYL]AMINO}-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE derivatives

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7,8-dimethoxy-2-(oxolan-2-ylmethylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-22-12-6-10-11(7-13(12)23-2)18-16-20(14(10)21)19-15(25-16)17-8-9-4-3-5-24-9/h6-7,9H,3-5,8H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHLBCZTPXRIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NCC4CCCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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